Cas no 480439-44-9 ((2-bromo-4-fluorophenyl) Acetate)

(2-Bromo-4-fluorophenyl) Acetate is a halogenated phenyl ester compound with the molecular formula C₈H₆BrFO₂. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex aromatic frameworks. Its acetate group provides a handle for further functionalization under mild conditions. The compound’s stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for researchers developing novel bioactive molecules or advanced materials. Proper handling is advised due to potential sensitivity to moisture and light.
(2-bromo-4-fluorophenyl) Acetate structure
480439-44-9 structure
Product Name:(2-bromo-4-fluorophenyl) Acetate
CAS No:480439-44-9
MF:C8H6BrFO2
MW:233.034445285797
CID:873503
PubChem ID:4196608
Update Time:2025-08-05

(2-bromo-4-fluorophenyl) Acetate Chemical and Physical Properties

Names and Identifiers

    • (2-bromo-4-fluorophenyl) Acetate
    • 2-Bromo-4-fluorophenyl acetate
    • 1-acetoxy-2-bromo-4-fluorobenzene
    • 4-bromo-2-fluorophenyl acetate
    • 576867_ALDRICH
    • AC1N5KNU
    • AG-F-63556
    • CTK4J0620
    • O-Acetyl-2-bromo-4-fluorophenol
    • SureCN513372
    • DTXSID20400684
    • 480439-44-9
    • DB-070909
    • SCHEMBL513372
    • O-ACETYL-2-BROMO-4-FLUOROPHENOL, 97%
    • 2-BROMO-4-FLUOROPHENYL ACETATE 97
    • AKOS015889161
    • G86652
    • CJIWSSICZXCQSS-UHFFFAOYSA-N
    • Inchi: 1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3
    • InChI Key: CJIWSSICZXCQSS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OC(C)=O)F

Computed Properties

  • Exact Mass: 249.96404
  • Monoisotopic Mass: 231.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.572 g/mL at 25 °C(lit.)
  • Boiling Point: 95 °C4.2 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.514(lit.)
  • PSA: 57.53

(2-bromo-4-fluorophenyl) Acetate Security Information

  • WGK Germany:3

(2-bromo-4-fluorophenyl) Acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300290-1g
(2-bromo-4-fluorophenyl) Acetate
480439-44-9 ≥95%
1g
¥2059.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1585322-1g
2-Bromo-4-fluorophenyl acetate
480439-44-9 98%
1g
¥2998.00 2024-05-12

Additional information on (2-bromo-4-fluorophenyl) Acetate

Compound CAS No. 480439-44-9: (2-Bromo-4-Fluorophenyl) Acetate

The compound (2-Bromo-4-Fluorophenyl) Acetate, identified by the CAS registry number 480439-44-9, is a significant organic chemical entity with diverse applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position and a fluorine atom at the 4-position on a phenyl ring, esterified with an acetate group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly versatile in both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-Bromo-4-Fluorophenyl) Acetate. Researchers have explored various methodologies to optimize the synthesis process, including nucleophilic aromatic substitution and coupling reactions. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in sensitive chemical reactions. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating these transformations.

The electronic properties of (2-Bromo-4-Fluorophenyl) Acetate make it an attractive candidate for use in organic electronics. Recent studies have demonstrated its potential as a building block for constructing advanced materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The bromine and fluorine substituents contribute to the molecule's ability to modulate charge transport properties, which is essential for achieving high-performance electronic devices.

In addition to its role in materials science, (2-Bromo-4-Fluorophenyl) Acetate has found applications in medicinal chemistry. Its structure serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting specific protein-protein interactions. For instance, researchers have utilized this compound as a precursor for developing inhibitors of kinases, which are key enzymes involved in various cellular processes. The ability to fine-tune the electronic environment around the phenyl ring through substitution patterns has significantly enhanced its utility in drug discovery.

The steric effects introduced by the bromine and fluorine atoms also play a critical role in asymmetric catalysis. Recent investigations have highlighted its potential as a chiral auxiliary in enantioselective reactions. By incorporating this compound into chiral catalyst systems, chemists can achieve high enantiomeric excess (ee) in complex molecule syntheses, which is vital for producing optically active pharmaceuticals.

Furthermore, the environmental impact of (2-Bromo-4-Fluorophenyl) Acetate has been a subject of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic organisms. These efforts aim to ensure that its use aligns with sustainable chemical practices and minimizes ecological risks.

In conclusion, (2-Bromo-4-Fluorophenyl) Acetate, CAS No. 480439-44-9, stands out as a multifaceted compound with significant contributions across multiple disciplines. Its unique structure enables diverse applications ranging from organic electronics to medicinal chemistry and asymmetric catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to remain a key player in advancing chemical science and technology.

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